molecular formula C18H13NO2 B5529671 [1,1'-BIPHENYL]-4-YL PYRIDINE-3-CARBOXYLATE

[1,1'-BIPHENYL]-4-YL PYRIDINE-3-CARBOXYLATE

Cat. No.: B5529671
M. Wt: 275.3 g/mol
InChI Key: JNRWJDGDSFQCBE-UHFFFAOYSA-N
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Description

[1,1’-BIPHENYL]-4-YL PYRIDINE-3-CARBOXYLATE is an organic compound that features a biphenyl group linked to a pyridine ring through a carboxylate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-BIPHENYL]-4-YL PYRIDINE-3-CARBOXYLATE typically involves the esterification of pyridine-3-carboxylic acid with 4-biphenylmethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and carried out under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product in high yield .

Industrial Production Methods

On an industrial scale, the production of [1,1’-BIPHENYL]-4-YL PYRIDINE-3-CARBOXYLATE may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

[1,1’-BIPHENYL]-4-YL PYRIDINE-3-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [1,1’-BIPHENYL]-4-YL PYRIDINE-3-CARBOXYLATE is used as a ligand in coordination chemistry to form metal complexes.

Biology

The compound has been investigated for its biological activity, including its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a promising candidate for drug development .

Medicine

In medicine, derivatives of [1,1’-BIPHENYL]-4-YL PYRIDINE-3-CARBOXYLATE are explored for their therapeutic potential. Research focuses on their efficacy in treating various diseases, including cancer and infectious diseases .

Industry

In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings. Its unique structural properties contribute to the enhancement of material performance .

Mechanism of Action

The mechanism of action of [1,1’-BIPHENYL]-4-YL PYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s therapeutic potential and optimize its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,1’-BIPHENYL]-4-YL PYRIDINE-3-CARBOXYLATE is unique due to its biphenyl-pyridine structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, from catalysis to drug development .

Properties

IUPAC Name

(4-phenylphenyl) pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO2/c20-18(16-7-4-12-19-13-16)21-17-10-8-15(9-11-17)14-5-2-1-3-6-14/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNRWJDGDSFQCBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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